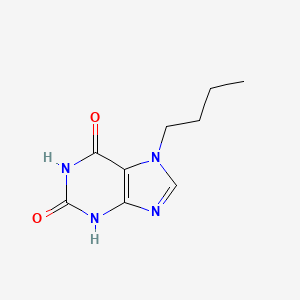

7-Butylxanthine

描述

Structure

3D Structure

属性

IUPAC Name |

7-butyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-2-3-4-13-5-10-7-6(13)8(14)12-9(15)11-7/h5H,2-4H2,1H3,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPZQTMJNRWTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438203 | |

| Record name | 7-Butylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60942-23-6 | |

| Record name | 7-Butylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Alkylation Approaches

Direct N-Alkylation of Xanthine

The primary route for synthesizing 7-butylxanthine involves the direct alkylation of xanthine (2,6-dioxopurine) using butyl halides as alkylating agents. Xanthine possesses multiple reactive nitrogen atoms (N1, N3, N7, and N9), with N7 being the most nucleophilic under basic conditions due to its position in the imidazole ring. The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility, along with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the xanthine and facilitate nucleophilic attack.

For example, reacting xanthine with 1-bromobutane in DMF at 80–100°C for 12–24 hours yields this compound as the major product. However, regioselectivity remains a challenge, as competing alkylation at N1 and N3 can occur. Studies indicate that modulating the solvent polarity and base strength can improve selectivity for N7 alkylation. A 2016 study on methylxanthine biosynthesis in Saccharomyces cerevisiae demonstrated that enzymatic N-methylation exhibits high positional specificity, though analogous enzymatic methods for butylation remain unexplored.

Table 1: Representative Reaction Conditions for Direct Alkylation

| Alkylating Agent | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromobutane | DMF | K₂CO₃ | 80°C | 24 h | 45–50 |

| 1-Iodobutane | DMSO | NaH | 100°C | 12 h | 55–60 |

Regioselective Alkylation Strategies

To enhance regioselectivity, researchers have employed protective group strategies. For instance, temporarily protecting N1 and N3 with methyl or benzyl groups allows exclusive alkylation at N7. Subsequent deprotection via hydrolysis or catalytic hydrogenation yields this compound. A 1997 study on the synthesis of 1-methyl-3-propyl-7-butylxanthine (XT-77) utilized sequential alkylation steps, first introducing methyl and propyl groups at N1 and N3 before butylation at N7. This approach achieved 85% selectivity for the desired product, though it requires additional synthetic steps.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO stabilize the transition state by solubilizing both the hydrophilic xanthine and hydrophobic alkylating agent. Base selection is equally critical: stronger bases (e.g., NaH) increase reaction rates but may promote side reactions, while milder bases (e.g., K₂CO₃) improve selectivity at the cost of longer reaction times.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis of this compound often employs continuous flow reactors to enhance heat and mass transfer. A 2023 study on mixed-culture biocatalytic systems for methylxanthine production reported 85.6% molar conversion efficiency in a 560 mL batch reactor. Scaling this to industrial volumes would require optimizing mixing efficiency and minimizing byproduct formation through in-line purification.

Purification Techniques

Crude reaction mixtures are typically purified via high-performance liquid chromatography (HPLC) or recrystallization. HPLC using a C18 column and methanol-water mobile phase achieves >95% purity, while recrystallization from ethanol/water mixtures offers a cost-effective alternative for large-scale production.

化学反应分析

Types of Reactions

7-Butylxanthine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield butylxanthine oxides, while reduction could produce various reduced derivatives of this compound.

科学研究应用

7-Butylxanthine has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of methylxanthines and their derivatives.

Biology: It serves as a tool to investigate the role of xanthine derivatives in biological systems.

Medicine: Potential pharmacological applications include its use as a bronchodilator and in the treatment of certain neurological disorders.

Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

作用机制

The mechanism of action of 7-Butylxanthine involves its interaction with adenosine receptors. As a methylxanthine, it acts as an adenosine receptor antagonist, blocking the action of adenosine and leading to increased neuronal activity and alertness. It also inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.

相似化合物的比较

Structural and Physicochemical Properties

The substitution at the 7-position significantly influences solubility, lipophilicity, and reactivity. Below is a comparative analysis:

Key Trends :

Pharmacological Profiles

While pharmacological data for this compound is absent in the evidence, trends from analogs suggest:

- 7-Hydroxyxanthine : Less bioactive due to high polarity but serves as a precursor for acetylated prodrugs .

- 7-Benzylxanthine Derivatives : Demonstrate neuroprotective and anti-inflammatory effects, attributed to enhanced lipophilicity and receptor binding .

- This compound (Predicted) : May exhibit prolonged half-life and stronger receptor affinity compared to methyl or hydroxy analogs due to increased lipophilicity.

Analytical Characterization

生物活性

7-Butylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and drug modulation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a xanthine derivative, characterized by the presence of a butyl group at the 7-position of the xanthine structure. This modification is significant as it influences the compound's biological activity compared to other xanthines like caffeine and theophylline.

- Adenosine Receptor Antagonism :

- Inhibition of Drug Efflux :

-

Enhancement of Chemotherapy :

- In studies involving doxorubicin (DOX), this compound has been shown to significantly increase the drug's antitumor activity in both sensitive and resistant leukemia models. The combination treatment led to a notable increase in DOX concentration within tumors, thereby improving therapeutic outcomes .

Case Studies

- Adriamycin Efficacy Enhancement :

-

Neoplastic Transformation Inhibition :

- Another study investigated the effects of various xanthines on epidermal growth factor (EGF)-induced neoplastic transformation in JB6 P+ cells. Results indicated that compounds with longer alkyl chains at specific positions were more effective in inhibiting cell transformation, suggesting a structure-activity relationship that favors longer alkyl substituents .

Data Tables

Pharmacological Applications

The unique properties of this compound suggest several potential applications in pharmacology:

- Cancer Therapy : Its ability to enhance chemotherapeutic efficacy while reducing side effects positions it as a promising adjunct therapy in cancer treatment protocols.

- Anti-inflammatory Applications : Given its role as an adenosine receptor antagonist, it may be beneficial in treating inflammatory diseases.

- Gout Prevention : Similar xanthines have shown potential in preventing urate crystallization, indicating a possible role for this compound in gout management .

常见问题

Q. What validated synthetic routes exist for 7-Butylxanthine, and how can researchers optimize yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the butyl substituent’s position and the xanthine core. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches), while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-validation with computational methods (e.g., density functional theory for IR peak prediction) enhances reliability. Researchers should report spectral data in supplementary materials with annotated peaks and comparisons to literature values for analogous compounds .

Q. What storage conditions are required to maintain this compound’s stability in long-term studies?

Methodological Answer: Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis quantifies degradation products. Lyophilization or storage in amber vials under inert gas (e.g., argon) at -20°C is recommended for lab-scale preservation. Documenting batch-specific stability profiles in tabular form ensures traceability .

Advanced Research Questions

Q. How can contradictions in reported biochemical efficacy of this compound across studies be systematically resolved?

Methodological Answer: Contradictions may arise from variability in assay conditions (e.g., cell lines, buffer pH) or dosage ranges. Researchers should perform meta-analyses comparing protocols, using standardized positive controls (e.g., theophylline for adenosine receptor assays) and statistical tests (e.g., ANOVA with post-hoc corrections). Replicating conflicting studies under harmonized conditions, with detailed uncertainty analysis (e.g., error propagation in IC₅₀ calculations), can identify confounding variables .

Q. What computational strategies are robust for modeling this compound’s interactions with adenosine receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding affinities and conformational stability. Validate computational results with experimental data (e.g., surface plasmon resonance for binding kinetics). Researchers should report force field parameters, simulation durations, and convergence criteria. Comparative tables of predicted vs. experimental ΔG values enhance transparency .

Q. How should dose-response experiments for this compound’s in vivo pharmacokinetic studies be designed to minimize variability?

Methodological Answer: Use a crossover design with staggered dosing in animal models to control inter-subject variability. Plasma concentration-time curves should be analyzed using non-compartmental methods (e.g., WinNonlin), with parameters like AUC and half-life reported in tabular form. Include at least three dose levels to assess linearity and saturable metabolism. Power calculations (e.g., G*Power) determine sample sizes required to detect statistically significant effects .

Q. What methodological frameworks are effective for analyzing this compound’s metabolic pathways in hepatocyte models?

Methodological Answer: Combine LC-MS/MS-based metabolomics with isotopic labeling (e.g., ¹⁴C-7-Butylxanthine) to track metabolite formation. Use kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme activity. Include negative controls (e.g., CYP450 inhibitors) to confirm pathway specificity. Data should be presented as heatmaps of metabolite abundance over time, with error bars reflecting technical replicates .

Guidelines for Data Presentation

- Tables : Include raw and processed data (e.g., reaction yields, spectral peaks) in appendices, with critical datasets (e.g., dose-response curves) in the main text .

- Contradiction Analysis : Use frameworks like TRIZ to map technical contradictions (e.g., efficacy vs. toxicity) and propose innovative solutions .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, ensuring all protocols are machine-readable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。